1-Cyclohexyl-2,4-diphenylpyrrole
Description
1-Cyclohexyl-2,4-diphenylpyrrole is a substituted pyrrole derivative featuring a cyclohexyl group at the 1-position and phenyl rings at the 2- and 4-positions of the pyrrole core. Pyrroles are five-membered aromatic heterocycles with one nitrogen atom, widely studied for their electronic properties, synthetic versatility, and applications in pharmaceuticals and materials science.
Properties
CAS No. |
15811-42-4 |
|---|---|
Molecular Formula |
C22H23N |
Molecular Weight |
301.4 g/mol |
IUPAC Name |
1-cyclohexyl-2,4-diphenylpyrrole |
InChI |
InChI=1S/C22H23N/c1-4-10-18(11-5-1)20-16-22(19-12-6-2-7-13-19)23(17-20)21-14-8-3-9-15-21/h1-2,4-7,10-13,16-17,21H,3,8-9,14-15H2 |
InChI Key |
QOOAUXQGDNWSCY-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)N2C=C(C=C2C3=CC=CC=C3)C4=CC=CC=C4 |
Canonical SMILES |
C1CCC(CC1)N2C=C(C=C2C3=CC=CC=C3)C4=CC=CC=C4 |
Synonyms |
1-Cyclohexyl-2,4-diphenyl-1H-pyrrole |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Structural and Analytical Data for Comparable Compounds
Key Observations:
- Core Heterocycle Differences: The imidazole analog (C29H24N2) has a six-π-electron aromatic system with two nitrogen atoms, compared to the pyrrole’s single nitrogen. This increases nitrogen content (6.95% vs.
- Substituent Effects: The target’s cyclohexyl group introduces steric hindrance and lipophilicity, contrasting with polar groups like cyano or ester moieties in ’s pyrrole derivative .
- Molecular Weight : The target’s inferred molecular weight (301.43 g/mol) is significantly lower than the imidazole analog (400.52 g/mol), suggesting differences in solubility and diffusion properties.
Physicochemical Properties
- Melting Points : The imidazole analog (168–170°C) and a pyrrol-2-one derivative (227–229°C) demonstrate that bulkier substituents (e.g., phenyl groups) increase melting points due to enhanced van der Waals interactions. The target’s cyclohexyl group may lower its melting point compared to fully aromatic analogs.
- Spectroscopic Data: NMR: Imidazole derivatives (e.g., 1j) show aromatic proton signals at δ 6.67–7.67 ppm and alkyl chain signals at δ 2.50–4.08 ppm , whereas pyrrole derivatives () exhibit distinct shifts for cyano (δ 147.87 ppm in ¹³C NMR) and ester groups . IR: The imidazole analog shows C=N stretches at 1498 cm⁻¹, absent in pyrroles, which typically display N-H stretches (~3400 cm⁻¹) unless substituted .
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